molecular formula C19H17N3O2 B1444326 Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate CAS No. 1316216-05-3

Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate

Cat. No. B1444326
M. Wt: 319.4 g/mol
InChI Key: ZUKQDXJKYIIHBW-UHFFFAOYSA-N
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Description

Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C19H17N3O2 . It has a molecular weight of 319.36 .


Synthesis Analysis

The synthesis of Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate involves a mixture of compound 2, iodobenzene, CuI, and Cs2CO3 in tetraethyl orthosilicate (TEOS). This mixture is degassed and purged with nitrogen, then stirred at 140°C for 14 hours .


Molecular Structure Analysis

The InChI code for Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate is 1S/C19H17N3O2/c1-2-24-18(23)15-13-20-19(21-14-15)22(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14H,2H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate include the reaction of compound 2 with iodobenzene in the presence of CuI and Cs2CO3 .


Physical And Chemical Properties Analysis

Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate is a solid at room temperature .

Scientific Research Applications

Summary of the Application

This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents . These agents could be beneficial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Methods of Application or Experimental Procedures

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results or Outcomes

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six of these compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Safety And Hazards

The safety information for Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

ethyl 2-(N-phenylanilino)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-2-24-18(23)15-13-20-19(21-14-15)22(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKQDXJKYIIHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Guo, Y Zhang, Y Bao, Z Huang, X Gu… - Chemical Biology & …, 2022 - Wiley Online Library
Selective histone deacetylase 6 (HDAC6) inhibitors are safe and well‐tolerated with less off‐target effect. However, most available HDAC6 inhibitors contain hydroxamate as a zinc‐…
Number of citations: 3 onlinelibrary.wiley.com
H Jin, Z Nie, H Niu, J Tan, S Huang, B Yan, B Cheng… - Chemosphere, 2023 - Elsevier
Microbial consortia HY3 and JY3 with high degradation efficiency of 2-Diethylamino-4-hydroxy-6-methylpyrimidine (DHMP) were isolated from aerobic and parthenogenic ponds of …
Number of citations: 4 www.sciencedirect.com

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